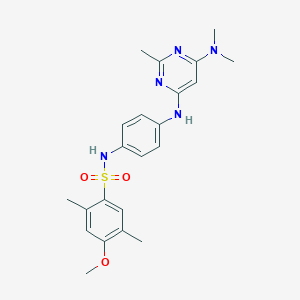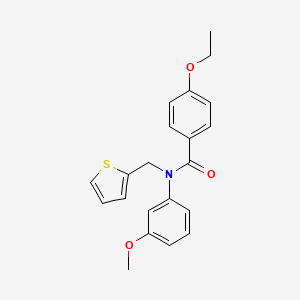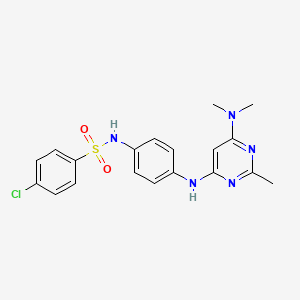![molecular formula C20H18N2O3 B14981205 N-[4-(acetylamino)phenyl]-7-methyl-1-benzoxepine-4-carboxamide](/img/structure/B14981205.png)
N-[4-(acetylamino)phenyl]-7-methyl-1-benzoxepine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-7-methyl-1-benzoxepine-4-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoxepine ring, which is a seven-membered ring containing oxygen, fused with a benzene ring. The presence of the acetamidophenyl and carboxamide groups further enhances its chemical reactivity and potential utility in different domains.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-7-methyl-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-acetamidophenol with a suitable benzoxepine precursor under controlled conditions. The reaction often requires the use of catalysts such as palladium on carbon (Pd/C) and solvents like acetic anhydride to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. The reaction conditions, including temperature, pressure, and catalyst concentration, are meticulously controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetamidophenyl)-7-methyl-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, hydrogen gas, and various oxidizing agents. Reaction conditions such as temperature, solvent choice, and catalyst type are crucial in determining the efficiency and selectivity of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-7-methyl-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an analgesic or anti-inflammatory compound.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity
Mecanismo De Acción
The mechanism by which N-(4-acetamidophenyl)-7-methyl-1-benzoxepine-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways related to pain, inflammation, or other physiological processes. The exact molecular targets and pathways are still under investigation, but studies suggest involvement of prostaglandin inhibition and interactions with serotonergic and opioid pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Acetamidophenol (Paracetamol): A widely used analgesic and antipyretic compound with a simpler structure.
Phenacetin: An analgesic and antipyretic compound structurally similar to paracetamol but with different pharmacological properties.
Sulfonamides: A class of compounds with similar functional groups but different core structures and applications
Uniqueness
N-(4-acetamidophenyl)-7-methyl-1-benzoxepine-4-carboxamide stands out due to its benzoxepine ring, which imparts unique chemical and biological properties. This structural feature differentiates it from simpler compounds like paracetamol and phenacetin, potentially offering novel therapeutic benefits and applications .
Propiedades
Fórmula molecular |
C20H18N2O3 |
|---|---|
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)-7-methyl-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H18N2O3/c1-13-3-8-19-16(11-13)12-15(9-10-25-19)20(24)22-18-6-4-17(5-7-18)21-14(2)23/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Clave InChI |
WVVMQYNHVRUWAF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethoxyphenyl)-4-(ethylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B14981126.png)


![N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B14981142.png)
![1-[(2-Oxo-1,2-dihydroquinolin-4-yl)methyl]-3-phenyl-1-propan-2-ylurea](/img/structure/B14981144.png)
![1-[2-(4-chlorobenzyl)-1H-benzimidazol-1-yl]-3-phenoxypropan-2-ol](/img/structure/B14981152.png)
![5-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B14981160.png)
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B14981166.png)

![1-(4-chloro-3-methylphenoxy)-3-[2-(phenoxymethyl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B14981182.png)

![N-(4-{[7-(4-fluorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14981197.png)

![2-Methyl-N-(4-{[6-methyl-2-(piperidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide](/img/structure/B14981201.png)
